![molecular formula C21H27N3O3 B2485700 1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea CAS No. 942010-56-2](/img/structure/B2485700.png)
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest falls within the realm of specialized organic molecules, often characterized by their intricate synthesis processes, distinct molecular structures, and unique chemical properties. Compounds like ureas and their derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of complex urea derivatives typically involves multi-step reactions, starting from basic chemical precursors to the final product. For instance, the synthesis of specific urea derivatives has been achieved through reactions involving carbonylation with triphosgene or via a one-step synthesis entailing nucleophilic and electrophilic substitution reactions followed by oxidation processes (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the compound's properties and potential interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed. For example, the structural characterization of related urea compounds has been extensively performed using these methods, providing insight into their molecular geometry and confirming the presence of specific functional groups (Choi et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity A study on the synthesis and antibacterial activity of urea derivatives highlights their potential in inhibiting bacterial DNA polymerase and the growth of Gram-positive bacteria. These compounds, through their structural design and synthesis, demonstrate potent antibacterial activity, suggesting their application in developing new antibacterial agents (Zhi et al., 2005).
Crystal Structure Analysis The crystal structure of a phenylurea herbicide provides insight into the molecular interactions and structural configurations of such compounds. Understanding these structural aspects can guide the design of new urea-based molecules with improved efficacy and specificity (Kang et al., 2015).
Stereoselective Synthesis Research into the stereoselective synthesis of active metabolites of kinase inhibitors shows the complexity and specificity needed in drug design. This study underscores the importance of stereochemistry in the biological activity of pharmaceuticals, suggesting a potential area of application for complex urea compounds (Chen et al., 2010).
FGF Receptor-1 Tyrosine Kinase Inhibition Compounds showing selective inhibition of the FGF receptor-1 tyrosine kinase highlight the role of urea derivatives in targeted cancer therapy. Their ability to inhibit specific kinases involved in cancer progression suggests their usefulness in developing targeted anticancer therapies (Thompson et al., 2000).
Directed Lithiation Studies on the directed lithiation of urea compounds provide valuable insights into synthetic chemistry, offering methodologies for functionalizing molecules in specific positions. This research has implications for the synthesis of complex organic molecules with potential applications in medicinal chemistry (Smith et al., 2013).
Enzyme Inhibition and Anticancer Activity Research on unsymmetrical 1,3-disubstituted ureas showcases their potential in enzyme inhibition and anticancer activity. This highlights the therapeutic potential of urea derivatives in treating various diseases by targeting specific enzymes or cancer cells (Mustafa et al., 2014).
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-16-5-3-7-18(13-16)23-21(25)22-15-20(24-9-11-27-12-10-24)17-6-4-8-19(14-17)26-2/h3-8,13-14,20H,9-12,15H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUDTXZGXNVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(m-tolyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.